3-Bromo-5-methoxy-2H-chromen-2-one
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Overview
Description
3-Bromo-5-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-2H-chromen-2-one typically involves the bromination of 5-methoxy-2H-chromen-2-one. One common method is the reaction of 5-methoxy-2H-chromen-2-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-azido-5-methoxy-2H-chromen-2-one or 3-thiocyanato-5-methoxy-2H-chromen-2-one.
Oxidation: Formation of 3-bromo-5-methoxy-2H-chromen-2-carboxylic acid.
Reduction: Formation of 3-bromo-5-methoxy-2H-chromen-2-ol.
Scientific Research Applications
3-Bromo-5-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anticoagulant and anti-inflammatory properties.
Industry: Used in the development of fluorescent sensors and dyes.
Mechanism of Action
The biological activity of 3-Bromo-5-methoxy-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For example, its anticancer activity may involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2H-chromen-2-one: Lacks the methoxy group, which may result in different reactivity and biological activity.
5-Methoxy-2H-chromen-2-one: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.
3-Bromo-6-methoxy-2H-chromen-2-one: Similar structure but with the methoxy group at a different position, leading to different chemical properties.
Uniqueness
3-Bromo-5-methoxy-2H-chromen-2-one is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7BrO3 |
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Molecular Weight |
255.06 g/mol |
IUPAC Name |
3-bromo-5-methoxychromen-2-one |
InChI |
InChI=1S/C10H7BrO3/c1-13-8-3-2-4-9-6(8)5-7(11)10(12)14-9/h2-5H,1H3 |
InChI Key |
RFKYCYPQNXKALC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C(=O)O2)Br |
Origin of Product |
United States |
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